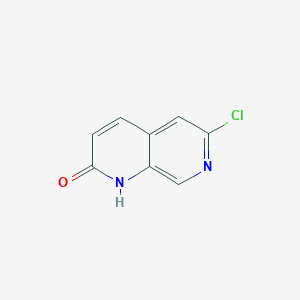

6-Chloro-1,7-naphthyridin-2(1H)-one

概要

説明

6-Chloro-1,7-naphthyridin-2(1H)-one (6-CN) is a synthetic organic compound that is structurally similar to a variety of naturally occurring compounds, such as quinolines, pyridines, and quinazolines. 6-CN has been studied extensively in recent years due to its potential applications in a variety of fields, including medicinal chemistry, drug design, and materials science.

科学的研究の応用

Synthesis and Functionalization

- 6-Chloro-1,7-naphthyridin-2(1H)-one is utilized in the practical synthesis of highly functionalized naphthyridones through sequential Suzuki–Miyaura cross-coupling reactions. These processes afford good yields and demonstrate the compound's versatility in organic synthesis (Montoir et al., 2014).

Chemical Transformations

- The compound exhibits diverse reactivity in chemical transformations. For instance, 2-chloro-1,7-naphthyridine undergoes various ring transformations and tele-aminations, resulting in a variety of products, indicative of its reactive nature and potential for synthesis of complex molecules (Plas et al., 2010).

Biomedical Applications

- Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, have shown significant biomedical applications. They serve as ligands for various receptors in the body, demonstrating their potential in therapeutic development and pharmacology (Oliveras et al., 2021).

Crystal Structure Analysis

- The compound is important in the structural characterization of naphthyridinone derivatives. For example, its derivatives have been analyzed for their antiproliferative activity towards cancer cell lines, highlighting its role in the development of potential pharmaceutical agents (Guillon et al., 2017).

Synthesis of Antimicrobial Compounds

- 1,6-Naphthyridin-2(1H)-ones, including chloro derivatives, are synthesized and evaluated for their antimicrobial activities. This indicates their importance in the development of new antibacterial and antifungal agents (Adem et al., 2022).

Discovery of Kinase Inhibitors

- The compound's motif has been utilized in the discovery of c-Met kinase inhibitors. This suggests its potential application in the development of treatments for cancer and other diseases involving kinase dysregulation (Wang et al., 2013).

特性

IUPAC Name |

6-chloro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-8(12)11-6(5)4-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUPILJTHVRVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575352 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93493-68-6 | |

| Record name | 6-Chloro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)